N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[3-[(9-cyclopropylpurin-6-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10(23)20-11-3-2-4-12(7-11)21-15-14-16(18-8-17-15)22(9-19-14)13-5-6-13/h2-4,7-9,13H,5-6H2,1H3,(H,20,23)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTFJAQNLGHIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination at Purine C6
6-Chloro-9-cyclopropyl-9H-purine undergoes nucleophilic substitution with ammonia:
-
Conditions : NH3 (7N in MeOH), 100°C, sealed tube, 24 hours.
-
Catalyst : None required; reaction proceeds via SNAr mechanism.
Optimization Note :
Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C without yield loss.
Synthesis of 3-Acetamidophenyl Intermediate
Acetylation of 3-Aminophenyl Derivatives
3-Nitroaniline is reduced to 3-phenylenediamine, followed by selective acetylation:
-
Reduction : H2 (1 atm), 10% Pd/C, EtOH, 25°C, 2 hours (Yield: 95%).
-
Acetylation : Acetic anhydride (1.1 eq), triethylamine (1.5 eq), CH2Cl2, 0°C → 25°C, 1 hour (Yield: 89%).
Selectivity Control :
Triethylamine ensures monoacetylation by deprotonating the more nucleophilic aromatic amine prior to aliphatic amine acetylation.
Coupling of Purine and Arylacetamide Moieties
Buchwald-Hartwig Amination
The final C–N bond formation employs palladium catalysis:
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Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
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Base : Cs2CO3 (2.0 eq).
-
Solvent : Toluene, 110°C, 18 hours.
Side Reactions :
Competitive C–O coupling is suppressed by using bulky ligands (Xantphos) and anhydrous conditions.
Ullmann-Type Coupling
A copper-mediated alternative for scale-up:
-
Catalyst : CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Base : K3PO4 (3.0 eq).
-
Solvent : DMSO, 100°C, 24 hours.
Process Optimization and Green Chemistry
Solvent Selection
Comparative Analysis :
| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Toluene | 18 | 74 | High |
| Cyclopentyl methyl ether | 20 | 72 | Low |
| Water* | 24 | 65 | Minimal |
Catalytic Recycling
Immobilized Pd nanoparticles on mesoporous silica enable three reuse cycles with <5% yield drop.
Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
Major byproducts (<2%):
-
N9-Isopropyl analog : From incomplete cyclopropane substitution.
-
Diacetylated aryl : Over-acetylation during step 3.1.
Industrial Scalability Challenges
Key Hurdles
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 6-Chloropurine | 12,000 | 58 |
| Pd2(dba)3 | 8,500 | 25 |
| Cyclopropyl bromide | 950 | 12 |
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amination using Ir(ppy)3 reduces Pd requirements:
Chemical Reactions Analysis
Types of Reactions
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or purine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the purine or phenyl rings.
Reduction: Formation of reduced derivatives, potentially affecting the purine ring or the amide group.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms on the purine or phenyl rings.
Scientific Research Applications
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism or signaling pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in purine metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or metabolic regulation by binding to its targets and altering their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural features and functional groups is provided below (Table 1).
Table 1: Structural Comparison of Purine-Based Acetamide Derivatives
*Inferred based on structural analysis.
†Calculated from systematic name.
Key Observations:
The 6-chloro substituent in introduces electron-withdrawing effects, contrasting with the target’s 6-amino-phenylacetamide, which may favor hydrogen bonding with biological targets .
Functional Group Positioning: The target’s acetamide is positioned on a phenyl ring, whereas ’s acetamide is directly attached to the purine’s 2-position. This difference may influence solubility and target selectivity. ’s nitrophenoxy group introduces strong electron-withdrawing properties, likely reducing solubility compared to the target’s amino-linked phenylacetamide .
Pharmacological and Physicochemical Implications
Solubility and Bioavailability:
- The target’s meta-acetamidophenyl group balances hydrophilicity (via the acetamide) and aromaticity, suggesting moderate solubility. This contrasts with ’s lower molar mass (253.65 g/mol) but higher lipophilicity due to the chloro substituent .
- ’s nitrophenoxy group likely reduces aqueous solubility, while its bulky cyclohexylbenzyl moiety may hinder cellular uptake .
Binding Affinity and Selectivity:
- The target’s amino-phenylacetamide moiety could enhance interactions with polar residues in STAT3 or kinase binding pockets, similar to purine derivatives studied in STAT3 inhibition () .
Biological Activity
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide (CAS No. 2640960-59-2) is a compound that integrates a purine derivative with an acetamide group, presenting potential applications in medicinal chemistry due to its biological activity. Understanding its mechanism of action, interaction with biological targets, and therapeutic implications is crucial for its development in pharmaceutical applications.
Chemical Structure and Synthesis
The compound features a cyclopropyl group at the 9-position of the purine ring, linked to a phenylacetamide moiety. The synthesis typically involves:
- Formation of the Purine Derivative : Starting from 6-aminopurine, cyclopropylation introduces the cyclopropyl group.
- Coupling Reaction : The cyclopropylated purine is coupled with 3-aminophenylacetic acid using coupling reagents like EDCI and HOBt to form the desired compound.
This compound interacts with specific molecular targets, primarily enzymes or receptors involved in purine metabolism and signaling pathways. Its activity may modulate:
- Cell Proliferation : By influencing pathways related to cellular growth and division.
- Apoptosis : Affecting programmed cell death mechanisms.
- Metabolic Regulation : Altering metabolic pathways through receptor binding.
Biological Activity
Research indicates that this compound may exhibit various biological activities, particularly in:
- Anticancer Effects : The A3 adenosine receptor (A3AR) has been implicated in cancer therapies. Compounds targeting A3AR have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells and protect normal cells from chemotherapy-induced damage .
- Anti-inflammatory Properties : Activation of A3AR has been linked to cytoprotective functions, suggesting potential uses in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound can selectively induce apoptosis in cancer cell lines by activating A3AR pathways. For instance, selective A3AR agonists have shown protective effects against cardiotoxicity induced by doxorubicin, a common chemotherapeutic agent .
- Inflammation Modulation : Research has highlighted the role of A3AR agonists in reducing inflammation markers in animal models of arthritis, suggesting that this compound could be beneficial for inflammatory conditions .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Aminopurine Derivatives | Structure | Anticancer, Anti-inflammatory |
| Cyclopropylated Purines | Structure | Varies based on substitution |
This compound stands out due to its specific structural features that may confer distinct biological activities compared to other purine derivatives.
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Purine cyclopropylation | Cyclopropane boronic acid, Pd catalyst | ~60% | |
| Amine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 45-70% | |
| Acetylation | Acetic anhydride, pyridine | >85% | |
| *Yields estimated from analogous procedures in cited evidence. |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural elucidation relies on complementary analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm, purine H-8 at δ ~8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₆H₁₇N₆O requires m/z 333.1425) .
- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. Table 2: Key Spectral Signatures
| Feature | NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Cyclopropyl | 0.8–1.2 (m) | – | – |
| Purine H-8 | 8.3 (s) | – | – |
| Acetamide C=O | – | 1665 | – |
| [M+H]⁺ | – | – | 333.1425 |
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antiviral vs. anticancer efficacy) can be addressed via:
Dose-Response Profiling : Test compound across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
Target-Specific Assays : Use kinase inhibition panels or viral replication assays to isolate mechanisms (e.g., uses sodium channel assays for pain-related targets) .
Comparative SAR Studies : Modify substituents (e.g., cyclopropyl vs. oxolane groups) and correlate with activity trends .
Q. Example Workflow :
- Step 1 : Validate purity (>95% by HPLC) to exclude batch variability .
- Step 2 : Replicate conflicting studies under standardized conditions (e.g., cell line, incubation time).
- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to divergent targets .
Advanced: How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Simulate binding to purinergic receptors (e.g., A₂A) or kinases using software like Schrödinger Suite. highlights purine-mediated interactions with enzyme active sites .
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify critical residues .
QSAR Models : Train algorithms on bioactivity data to prioritize structural modifications (e.g., cyclopropyl vs. methyl groups) .
Q. Table 3: Computational Parameters
| Tool | Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| AutoDock Vina | A₂A receptor | -9.2 | H-bond with Asn253, π-stacking with Phe168 |
| Schrödinger | CDK2 | -8.7 | Hydrophobic contacts with Val18 |
Basic: What in vitro assays are suitable for evaluating anticancer potential?
Methodological Answer:
- Cell Viability : MTT/WST-1 assays on cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- Kinase Inhibition : Selectivity screening against kinase panels (e.g., Eurofins KinaseProfiler) .
Protocol Note : Include positive controls (e.g., doxorubicin) and normalize to solvent-only treatments .
Advanced: How to design SAR studies to enhance selectivity for specific targets?
Methodological Answer:
Core Modifications : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to sterically block off-target binding .
Linker Optimization : Test ethylene glycol vs. alkyl chains to improve solubility and reduce cytotoxicity .
Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate purine π-π stacking .
Case Study : ’s Compound F (trifluoromethoxy substituent) showed enhanced sodium channel selectivity via electronegative interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
